molecular formula C23H22N4O2S3 B11279176 N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11279176
M. Wt: 482.6 g/mol
InChI Key: GWKYYTRXFZBHIF-UHFFFAOYSA-N
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Description

2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its thiazolopyrimidine core and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C23H22N4O2S3

Molecular Weight

482.6 g/mol

IUPAC Name

2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H22N4O2S3/c1-12-9-14(3)18(15(4)10-12)24-17(28)11-31-22-25-20-19(21(29)26-22)32-23(30)27(20)16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,24,28)(H,25,26,29)

InChI Key

GWKYYTRXFZBHIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=C(C=C(C=C4C)C)C)SC2=S

Origin of Product

United States

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